Cas no 65875-07-2 (1-(5,6,7,7a,8,9,10,11-octahydro-4h-benzo[ef]heptalen-2-yl)-ethanone)

1-(5,6,7,7a,8,9,10,11-octahydro-4h-benzo[ef]heptalen-2-yl)-ethanone structure
65875-07-2 structure
Product Name:1-(5,6,7,7a,8,9,10,11-octahydro-4h-benzo[ef]heptalen-2-yl)-ethanone
CAS No:65875-07-2
Molecular Formula:C17H22O
Molecular Weight:242.35598
CID:1694341
PubChem ID:25189875

1-(5,6,7,7a,8,9,10,11-octahydro-4h-benzo[ef]heptalen-2-yl)-ethanone Properties

Names and Identifiers

    • 1-(5,6,7,7a,8,9,10,11-octahydro-4h-benzo[ef]heptalen-2-yl)-ethanone
    • SBB069488
    • 10-Acetyl-2,3,4,4a,5,6,7,8-octahydro-1H-benzo&lt
    • e,f&gt
    • heptalen
    • S14-0912
    • 1-(5,6,7,7a,8,9,10,11-octahydro-4H-2-benzo[ef]heptalenyl)ethanone
    • SureCN829038
    • I01-9215
    • 10-Acetyl-2,3,4,4a,5,6,7,8-octahydro-1H-benzo[e,f]heptalen
    • 1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)Ethanone
    • 10-Acetyl-2,3,4,4a,5,6,7,8-octahydro-1H-benzo< e,f> heptalen
    • AC-24395
    • 65875-07-2
    • 1-(3-tricyclo[8.4.1.05,15]pentadeca-1,3,5(15)-trienyl)ethanone
    • Ethanone,1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)-
    • WS-00290
    • 1-(5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalen-2-yl)ethan-1-one
    • D86831
    • Ethanone, 1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)-
    • SCHEMBL829038
    • DTXSID60648987
    • AKOS015891120
    • MDL: MFCD13180475
    • InChIKey: QIPXCFRQLDJRKH-UHFFFAOYSA-N
    • Inchi: InChI=1S/C17H22O/c1-12(18)16-10-14-8-4-2-6-13-7-3-5-9-15(11-16)17(13)14/h10-11,13H,2-9H2,1H3
    • SMILES: C(C)(C1=CC2=C3C(CCCCC3CCCC2)=C1)=O

Computed Properties

  • Exact Mass: 242.167
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 242.167
  • Heavy Atom Count: 18
  • Complexity: 287
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Boiling Point: 410.161 °C at 760 mmHg
  • Flash Point: 410.161 °C at 760 mmHg
  • Density: 1.031

1-(5,6,7,7a,8,9,10,11-octahydro-4h-benzo[ef]heptalen-2-yl)-ethanone Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00FH00-100mg
1-(5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalen-2-yl)ethanone
65875-07-2 95%
100mg
$230.00 2024-04-22
A2B Chem LLC
AH21072-1mg
1-(5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalen-2-yl)ethanone
65875-07-2 95
1mg
$73.00 2024-04-19

1-(5,6,7,7a,8,9,10,11-octahydro-4h-benzo[ef]heptalen-2-yl)-ethanone Related Literature

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